molecular formula C25H21N5O2 B2823253 1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900262-08-0

1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2823253
CAS RN: 900262-08-0
M. Wt: 423.476
InChI Key: VHYLPGSFUYPINL-UHFFFAOYSA-N
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Description

The compound “1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a pyrrole ring, and a pyrimidine ring . The compound is likely to be a part of a larger class of compounds known as imidazole-containing compounds, which are known for their broad range of chemical and biological properties .

Scientific Research Applications

Chemical Modification for Enhanced Biological Properties

Ukrainets et al. (2015) explored the chemical modification of the pyridine moiety in molecules related to the specified compound. They focused on the displacement of the methyl group in the pyridine part of the pyrido[1,2-a]pyrimidine nucleus, aiming to optimize the biological properties of related carboxamides. The study involved synthesizing the compounds and analyzing their structure through elemental analysis and NMR spectroscopy. The research primarily targeted the enhancement of analgesic properties, with findings suggesting increased biological activity in certain derivatives (Ukrainets et al., 2015).

Synthesis of Derivatives for Potential Applications

Kuznetsov and Chapyshev (2007) conducted research on the synthesis of derivatives of pyrido[3,4-d]pyrimidine. The study involved condensation reactions and the synthesis of various arylmethyl-substituted derivatives, which could have implications for the study of compounds structurally related to the specified chemical (Kuznetsov & Chapyshev, 2007).

Investigation into Luminescent Properties

Srivastava et al. (2017) investigated compounds with a pyridine substitution, focusing on their luminescent properties in different solutions and states. This research provides insights into the potential applications of similar compounds in the field of materials science, particularly in areas involving luminescence and stimuli-responsive properties (Srivastava et al., 2017).

Synthesis and Potential Pharmaceutical Applications

Other research, such as by Rana et al. (2004), explores the synthesis of dihydropyrimidines and their potential as biologically active molecules. This research is relevant for understanding the broader class of compounds that include the specified chemical, particularly in the context of developing new pharmaceuticals with improved activity and reduced toxicity (Rana et al., 2004).

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potential, given the wide range of biological activities exhibited by similar compounds . Additionally, the development of more efficient and green synthetic methodologies could also be a focus .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, particularly at the G1/S and G2/M transition points, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 normally interacts with cyclin A or E to allow progression through the cell cycle. By inhibiting CDK2, this compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in cell cycle progression. This leads to the halt of the cell cycle and can induce apoptosis .

properties

IUPAC Name

6-benzyl-10-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c1-17-7-6-12-29-22(17)28-23-20(25(29)32)13-21(30(23)16-18-8-3-2-4-9-18)24(31)27-15-19-10-5-11-26-14-19/h2-14H,15-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYLPGSFUYPINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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